1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone
CAS No.: 1098346-62-3
Cat. No.: VC3044311
Molecular Formula: C14H17ClN2O2
Molecular Weight: 280.75 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone - 1098346-62-3](/images/structure/VC3044311.png)
Specification
CAS No. | 1098346-62-3 |
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Molecular Formula | C14H17ClN2O2 |
Molecular Weight | 280.75 g/mol |
IUPAC Name | 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-chloroethanone |
Standard InChI | InChI=1S/C14H17ClN2O2/c1-11(18)12-2-4-13(5-3-12)16-6-8-17(9-7-16)14(19)10-15/h2-5H,6-10H2,1H3 |
Standard InChI Key | CVWXWAHMLKQXMQ-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCl |
Canonical SMILES | CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCl |
Introduction
Structural Characteristics and Properties
The compound 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone (CAS: 1098346-62-3) features a piperazine core with two key substituents: a para-acetylphenyl group attached to one nitrogen atom and a chloroethanone moiety connected to the other nitrogen. This structural arrangement creates a molecule with multiple reactive sites and functional groups.
Molecular Properties
Property | Value |
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Molecular Formula | C₁₄H₁₇ClN₂O₂ |
Molecular Weight | 280.75 g/mol |
CAS Number | 1098346-62-3 |
SMILES Notation | CC(=O)c1ccc(N2CCN(C(=O)CCl)CC2)cc1 |
Structural Features | Piperazine ring, 4-acetylphenyl group, chloroethanone moiety |
The compound contains multiple functional groups that contribute to its chemical behavior and potential applications. The acetyl group on the phenyl ring provides a carbonyl functionality, while the chloroethanone moiety offers an electrophilic site for nucleophilic substitution reactions .
Synthesis Methodologies
The synthesis of 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone typically involves a multi-step process. Based on synthetic approaches for similar piperazine derivatives, the following methods can be employed:
General Synthetic Route
A common synthetic pathway involves the reaction of 4-(4-acetylphenyl)piperazine with chloroacetyl chloride under basic conditions. This approach is similar to methods used for the synthesis of related compounds, such as 1-[4-(3-acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethanone .
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Formation of 4-(4-acetylphenyl)piperazine by reaction of piperazine with 4-fluoroacetophenone or 4-bromoacetophenone
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Reaction of the resulting 4-(4-acetylphenyl)piperazine with chloroacetyl chloride in the presence of a base such as triethylamine or potassium carbonate
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Purification by recrystallization or column chromatography
Alternative Approaches
Alternative synthetic routes may involve:
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Selective N-acylation of 4-(4-acetylphenyl)piperazine with various acylating agents
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Introduction of the acetyl group after formation of the piperazine-chloroethanone core
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Use of protecting group strategies to achieve selective functionalization
Chemical Reactivity and Transformations
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone exhibits reactivity patterns characteristic of its constituent functional groups, making it valuable in various chemical transformations.
Nucleophilic Substitution Reactions
The chloroethanone moiety serves as an electrophilic center that can undergo nucleophilic substitution reactions with various nucleophiles:
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Reaction with sulfur-containing nucleophiles to form thioethers, as exemplified in the synthesis of thieno[2,3-b]pyridine derivatives
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Substitution with nitrogen nucleophiles to form various aminoethanone derivatives
Carbonyl Transformations
The acetyl group on the phenyl ring can participate in various carbonyl transformations:
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Reduction to form alcohols
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Oxidation to carboxylic acids
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Aldol-type condensations
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Formation of imines, oximes, or hydrazones
Coupling Reactions
The compound can serve as a building block in various coupling reactions:
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Formation of amide bonds through the chloroethanone moiety
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Participation in cross-coupling reactions through the aromatic ring
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Incorporation into heterocyclic systems through cyclization reactions
Applications in Research and Development
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone has found applications in several areas of scientific research, particularly in medicinal chemistry and materials science.
Medicinal Chemistry Applications
The compound and its derivatives have been explored in various medicinal chemistry applications:
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As building blocks for the synthesis of potential pharmacologically active molecules
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In the development of heterocyclic compounds with potential biological activities
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As intermediates in the synthesis of compounds with structural similarity to known bioactive agents
The piperazine motif is particularly significant in medicinal chemistry, as it appears in numerous pharmaceuticals, including antipsychotics, antidepressants, antihistamines, and antimicrobials .
Synthetic Intermediates
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone serves as a versatile synthetic intermediate:
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In the synthesis of complex heterocyclic systems, including thieno[2,3-b]pyridines
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As a precursor for compounds containing the piperazine scaffold connected to various functional groups
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In the preparation of bis-heterocyclic compounds through substitution reactions of the chloroethanone moiety
For example, related compounds have been utilized in the synthesis of thieno[2,3-b]pyridine derivatives with potential anticancer, antiviral, anti-inflammatory, and antimicrobial activities .
Structural Analogs and Comparative Analysis
Several structural analogs of 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone have been reported in the literature, offering insights into structure-activity relationships and chemical diversity.
Comparison with Related Compounds
Compound | Key Structural Difference | CAS Number | Molecular Weight |
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1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone | Reference compound | 1098346-62-3 | 280.75 g/mol |
1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethanone | Contains sulfonyl group between piperazine and acetylphenyl | 879319-23-0 | 344.83 g/mol |
1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethanone | Meta-substituted acetyl group with sulfonyl linker | 923721-75-9 | 344.8 g/mol |
1-(4-Acetylpiperazin-1-yl)-2-chloroethanone | Lacks phenyl group | 565165-44-8 | 204.65 g/mol |
These structural analogs demonstrate the chemical diversity of piperazine derivatives with chloroethanone functionalities .
Structure-Activity Relationships
The biological activities of these compounds are influenced by:
Spectroscopic Characterization
Spectroscopic data provides crucial information for structural elucidation and confirmation of 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone. Based on data from similar compounds, the following spectroscopic features can be anticipated:
IR Spectroscopy
Key IR absorption bands would likely include:
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C=O stretching of both carbonyl groups at approximately 1630-1680 cm⁻¹
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C-N stretching at approximately 1200-1350 cm⁻¹
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C-Cl stretching at approximately 700-800 cm⁻¹
Future Research Directions
The versatile structure of 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone presents numerous opportunities for future research:
Medicinal Chemistry Explorations
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Development of libraries of derivatives for biological screening
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Investigation of structure-activity relationships in specific therapeutic areas
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Exploration as potential kinase inhibitors, receptor modulators, or enzyme inhibitors
Synthetic Methodology Development
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Design of efficient and scalable synthetic routes
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Development of regioselective functionalization methods
Materials Science Applications
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